Xylofuranose

Description

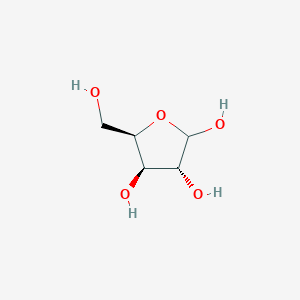

Structure

3D Structure

Properties

CAS No. |

36441-93-7 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 |

InChI Key |

HMFHBZSHGGEWLO-IOVATXLUSA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylofuranose, a five-carbon sugar featuring a furanose ring structure, is a critical monosaccharide with significant implications in various biological processes and serves as a versatile building block in medicinal chemistry. Its unique stereochemistry and conformational flexibility make it a molecule of interest for the development of novel therapeutics, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the chemical and physical properties of D- and L-xylofuranose, detailed experimental protocols for their characterization, and an illustrative representation of its metabolic fate.

Chemical and Physical Properties

The chemical and physical properties of this compound are fundamental to its reactivity, stability, and biological function. These properties can vary between its different anomers (α and β) and enantiomers (D and L).

General Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [1][2][3][4][5] |

| Molar Mass | 150.13 g/mol | [1][2][3][4][5] |

Physicochemical Properties of this compound Anomers

The following tables summarize the key physicochemical data for various anomers of this compound. It is important to note that this compound exists in equilibrium with its pyranose form in solution, and the properties of the pure furanose form are often determined for derivatized or crystalline structures.

Table 1: Properties of D-Xylofuranose Anomers

| Property | α-D-Xylofuranose | β-D-Xylofuranose | Reference |

| IUPAC Name | (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [2][5] |

| CAS Number | 14795-83-6 | 37110-85-3 | [2][5] |

| Density (predicted) | 1.7 ± 0.1 g/cm³ | - | [6] |

| Boiling Point (predicted) | 375.4 ± 42.0 °C at 760 mmHg | - | [6] |

| Melting Point | Data not available for pure anomer | Data not available for pure anomer | |

| Solubility | Soluble in water | Soluble in water | [7] |

Table 2: Properties of L-Xylofuranose Anomers

| Property | α-L-Xylofuranose | β-L-Xylofuranose | Reference |

| IUPAC Name | (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | [4][8] |

| CAS Number | - | 41546-29-6 | [4] |

| Density | - | 1.681 g/cm³ | [7] |

| Boiling Point | - | 375.36°C at 760 mmHg | [7] |

| Melting Point | - | 158-161℃ | [7] |

| Specific Rotation [α]D | - | +173° (6 min) -> +105.1° (22 hrs, c=3 in water) | [7] |

| Solubility | Soluble in water | Soluble in water and glycerin; insoluble in ethanol (B145695) and ether | [7] |

Note on Stability: Monosaccharides like this compound can undergo degradation at high temperatures and extreme pH values.[9][10] In acidic conditions, they can be dehydrated to form furfural.[9] Stability studies are crucial in the development of this compound-based pharmaceuticals to ensure efficacy and safety.

Experimental Protocols

Accurate characterization of this compound and its derivatives is essential for research and drug development. Below are detailed methodologies for key experiments.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound sample to a known volume of distilled water in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).[11][12]

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

The concentration of the dissolved this compound in the supernatant can be determined using a suitable analytical method, such as:

-

Gravimetric analysis: Evaporate the solvent from a known volume of the solution and weigh the remaining solid.[11]

-

Refractive index measurement: Use a refractometer to measure the refractive index of the solution and compare it to a standard curve of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Analyze the supernatant using an appropriate HPLC method with a suitable detector (e.g., refractive index detector).

-

-

Measurement of Specific Optical Rotation

Objective: To measure the specific rotation of a this compound anomer, which is a characteristic physical property of chiral molecules.

Methodology:

-

Solution Preparation:

-

Polarimeter Measurement:

-

Calibrate the polarimeter using a blank solvent.

-

Fill the polarimeter tube of a known path length (l), in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific temperature (e.g., 20 °C or 25 °C) and wavelength (typically the sodium D-line, 589 nm).[13][14]

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[14]

-

Structural Elucidation by NMR Spectroscopy

Objective: To determine the structure and stereochemistry of this compound, including the anomeric configuration.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

For detailed structural information and assignment of all proton and carbon signals, acquire two-dimensional (2D) NMR spectra, such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for confirming the ring structure and glycosidic linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning the anomeric configuration (α or β).[15]

-

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to assign all signals and determine the complete structure and stereochemistry of the this compound molecule.[15]

-

Single Crystal X-ray Crystallography

Objective: To obtain the precise three-dimensional atomic structure of this compound in its crystalline state.

Methodology:

-

Crystal Growth:

-

Grow single crystals of the this compound sample of suitable size and quality. This is often the most challenging step and may require screening various crystallization conditions (e.g., solvent systems, temperature, concentration).

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, accurate three-dimensional structure.[16][17]

-

Biological Significance and Metabolic Pathway

D-xylose, the parent aldopentose of this compound, is a major component of hemicellulose in plant biomass. Its metabolism is of significant interest in biotechnology for the production of biofuels and other valuable chemicals. In many organisms, the catabolism of D-xylose proceeds through its conversion to D-xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway.

D-Xylose Metabolic Pathway

The following diagram illustrates the key steps in the metabolic pathway of D-xylose in prokaryotes and eukaryotes.

Caption: Metabolic pathways for D-xylose utilization in prokaryotes and eukaryotes.

This pathway highlights the initial steps where D-xylose is converted to D-xylulose-5-phosphate, a key intermediate that subsequently enters the central carbon metabolism via the pentose phosphate pathway.[18][19] Understanding these pathways is crucial for metabolic engineering efforts aimed at optimizing the conversion of xylose into desired bioproducts.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, essential experimental protocols for its characterization, and insight into its metabolic relevance. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their endeavors to explore and utilize the potential of this compound in various scientific and therapeutic applications. The continued investigation of this important monosaccharide will undoubtedly lead to further advancements in both basic science and medicine.

References

- 1. Virtual Labs [cds-iiith.vlabs.ac.in]

- 2. Beta-D-Xylofuranose | C5H10O5 | CID 11521105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Xylofuranose | C5H10O5 | CID 11389478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-L-Xylofuranose | C5H10O5 | CID 12182421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-D-Xylofuranose | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Xylofuranose (9CI) | CAS#:36441-93-7 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. alpha-L-xylofuranose | C5H10O5 | CID 7019000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Löslichkeit [chemiedidaktik.uni-wuppertal.de]

- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

Unveiling Xylofuranose: A Technical Guide to its Natural Occurrence and Biological Origins

For Immediate Release

A comprehensive technical guide detailing the natural occurrence and biological sources of xylofuranose has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this furanose sugar, summarizing quantitative data, experimental protocols, and visualizing key concepts to facilitate a deeper understanding of its role in biological systems.

This compound, a five-membered ring isomer of the pentose (B10789219) sugar xylose, exists in nature in equilibrium with its more stable six-membered pyranose counterpart. While xylopyranose is the predominant form, this compound is a constituent of various significant biopolymers across different kingdoms of life, hinting at its specific biological roles and potential for therapeutic applications.

Natural Occurrence and Biological Sources

This compound is primarily found as a structural component of complex polysaccharides in a diverse range of organisms. Its presence has been identified in plant cell walls, marine algae, fungi, and bacteria.

Table 1: Quantitative Occurrence of Xylose in Various Biological Sources

| Biological Source | Organism/Material | Component | Xylose Content (% of Polysaccharide/Dry Weight) | Reference(s) |

| Plants | Hardwoods (e.g., Birch) | Xylan (B1165943) (Hemicellulose) | 20-30% | [1] |

| Softwoods (e.g., Spruce, Pine) | Xylan (Hemicellulose) | ~9% | ||

| Grasses (e.g., Cereals) | Glucuronoarabinoxylan (GAX) | Up to 50% of cell wall mass | [1] | |

| Marine Algae | Red Algae (e.g., Palmaria palmata) | β1,3/1,4-mixed-linkage xylan (MLX) | 15% of dry weight | |

| Green Algae (e.g., Caulerpa, Ulva) | Sulfated Polysaccharides | Variable | [2][3] | |

| Fungi | Various Species | Glycoproteins/Mannoproteins | Minor component | [4] |

| Bacteria | Various Species | Exopolysaccharides (EPS) | Variable | [5][6][7][8] |

Note: The reported xylose content generally does not differentiate between the furanose and pyranose forms. The this compound anomer is typically the less abundant of the two.

Experimental Protocols for this compound Analysis

The detection and quantification of this compound from natural sources present analytical challenges due to its lower abundance and instability compared to xylopyranose. A combination of chromatographic and spectroscopic methods is typically employed.

Extraction and Hydrolysis of Xylan

The initial step involves the extraction of xylan from the biomass. This is often achieved through alkaline extraction followed by precipitation. Subsequent enzymatic or acid hydrolysis is then performed to break down the polysaccharide into its constituent monosaccharides.

Workflow for Xylan Extraction and Hydrolysis

Caption: General workflow for the extraction and hydrolysis of xylan from biomass.

Separation and Quantification of Xylose Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying xylose isomers.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method is highly sensitive for the analysis of underivatized carbohydrates and can separate anomers.[1][2][9][10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, monosaccharides must first be derivatized to increase their volatility. Silylation is a common derivatization technique.[12][13][14] The resulting derivatives can then be separated and identified based on their mass spectra.

GC-MS Analysis Workflow

Caption: Workflow for the analysis of monosaccharides by GC-MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of polysaccharides containing this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the linkage and stereochemistry of the sugar residues within the polymer.[4][5][7][15][16][17] ¹³C NMR can be particularly useful for distinguishing between furanose and pyranose forms in solution.[5][8][17][18]

Biological Role and Signaling

Currently, there is no direct evidence to suggest that this compound acts as a signaling molecule in the same way as well-established signaling molecules like hormones or secondary messengers. Its known biological role is primarily structural, contributing to the architecture of complex carbohydrates.

The metabolism of D-xylose has been extensively studied in various microorganisms, which typically involves isomerization to D-xylulose.[19][20] However, these pathways do not specifically implicate the furanose form in a signaling capacity.

Hypothetical Signaling Cascade Initiation

Caption: Hypothetical model of this compound-mediated cell signaling.

While no specific this compound receptors have been identified, the presence of this compound in biologically active natural products suggests that this sugar moiety may contribute to the overall activity of the molecule, potentially through interactions with biological targets.[16][21] Further research is warranted to explore the potential for this compound or its derivatives to act as ligands for receptors or to modulate signaling pathways.

Conclusion

This compound, though less abundant than its pyranose counterpart, is a naturally occurring sugar with a widespread distribution in the biopolymers of plants, algae, fungi, and bacteria. Advanced analytical techniques are essential for its detection and quantification from complex biological matrices. While a direct role in cell signaling has yet to be established, its presence in bioactive natural products suggests that a deeper investigation into its biological functions is a promising avenue for future research in drug discovery and development.

References

- 1. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of alditols by capillary electrophoresis with indirect laser-induced fluorescence detection [agris.fao.org]

- 4. mdpi.com [mdpi.com]

- 5. Carbon-13 NMR spectra of furanose sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Structure determination of the exopolysaccharide produced by Lactobacillus rhamnosus strains RW-9595M and R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Structural determination and NMR characterization of a bacterial exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural determination of a key exopolysaccharide in mixed culture aerobic sludge granules using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Capillary electrophoresis laser-induced fluorescence detection (CE-LIF) – Nanoscience and Nanotechnology II [ebooks.inflibnet.ac.in]

- 20. Potential role of pathogen signaling in multitrophic plant-microbe interactions involved in disease protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Furanose: A Technical Guide to the Discovery and Historical Context of Xylofuranose Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The five-membered furanose ring of xylose, a seemingly simple structural isomer of the more common pyranose form, holds significant sway in the realms of glycobiology and medicinal chemistry. Its unique conformational properties and presence in key biological structures have made xylofuranose and its derivatives crucial targets in drug discovery and development. This technical guide delves into the historical context of the discovery and isolation of this compound, providing a detailed look at the pioneering experimental work that first brought this elusive sugar form to light. By understanding the foundational methodologies and the intellectual landscape of the time, modern researchers can gain a deeper appreciation for the chemical intricacies of this important monosaccharide.

Historical Context: Unraveling the Structure of Wood Sugar

The story of this compound is intrinsically linked to the broader history of carbohydrate chemistry, a field that blossomed in the late 19th and early 20th centuries. The initial isolation of D-xylose, colloquially known as "wood sugar," is credited to the Finnish scientist, Koch, in 1881, who extracted it from wood.[1] However, simply isolating the monosaccharide was only the first step. The true challenge lay in understanding its complex stereochemistry and the existence of its cyclic isomers.

In aqueous solutions, D-xylose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. These cyclic forms are predominantly the six-membered pyranose ring, but also include the five-membered furanose ring. Each of these ring structures can exist as two anomers, designated as α and β, which differ in the stereochemical configuration at the anomeric carbon (C1).

The work of American chemist Claude S. Hudson in the early 20th century was pivotal in elucidating the structure of sugars, including the differentiation between their pyranose and furanose forms. Hudson's meticulous studies on the mutarotation of sugars provided the first quantitative insights into the equilibrium between different anomers in solution.[2] Mutarotation is the change in the optical rotation of a sugar solution over time as the anomers interconvert until a stable equilibrium is reached.[3] By carefully measuring these changes using a polarimeter , Hudson and his contemporaries could infer the presence of different isomeric forms and begin to deduce their structures.

The definitive characterization and isolation of the this compound form were not a single "discovery" event but rather a gradual process of deduction and synthesis. Early carbohydrate chemists faced the significant challenge of separating and crystallizing the less stable furanose isomers from the more abundant pyranose forms. The breakthrough came through the synthesis of stable crystalline derivatives, which locked the sugar in its furanose configuration, allowing for its isolation and characterization.

Experimental Protocols of the Era

The isolation and characterization of this compound in the early 20th century relied on a combination of classical organic chemistry techniques. These methods, while less sophisticated than modern analytical techniques, were executed with remarkable precision and ingenuity.

Preparation of Crystalline this compound Derivatives

The key to isolating the furanose form was to create a derivative that would preferentially crystallize in the five-membered ring structure. One of the most successful early methods involved the preparation of acetal (B89532) and ester derivatives.

a) Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose:

This derivative was a cornerstone of early this compound chemistry. The isopropylidene group, by bridging the C1 and C2 hydroxyls, effectively locks the molecule in the furanose conformation.

-

Protocol: D-xylose was reacted with anhydrous acetone (B3395972) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction mixture was stirred for an extended period at room temperature. The product, 1,2-O-isopropylidene-α-D-xylofuranose, being less soluble in the reaction medium, could then be isolated by crystallization.

b) Acetylation to form this compound Tetraacetate:

The formation of acetate (B1210297) esters of sugars was a common technique to obtain crystalline products with sharp melting points, which were essential for characterization and purification.

-

Protocol: The partially protected this compound derivative (e.g., 1,2-O-isopropylidene-α-D-xylofuranose) would be treated with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or sodium acetate.[4] This would acetylate the remaining free hydroxyl groups. Subsequent removal of the isopropylidene protecting group under mild acidic conditions followed by further acetylation would yield the fully acetylated this compound.

Separation and Purification by Fractional Crystallization

Before the advent of chromatography, fractional crystallization was the primary method for separating mixtures of closely related compounds. This technique relies on small differences in the solubility of the components in a given solvent.

-

Protocol: A crude mixture of acetylated xylose isomers (containing both pyranose and furanose forms) would be dissolved in a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture. The solution would then be slowly cooled, or the solvent would be allowed to evaporate gradually. The less soluble isomer would crystallize out first. This process would be repeated multiple times, with each "fraction" of crystals being purer than the last. The purity of each fraction would be assessed by measuring its melting point and optical rotation.

Characterization by Polarimetry and Melting Point Determination

a) Polarimetry:

The measurement of optical rotation was the most important analytical tool for distinguishing between different sugar isomers in the early 20th century. Each anomer of a sugar has a characteristic specific rotation.

-

Protocol: A pure sample of the isolated this compound derivative would be dissolved in a specific solvent (e.g., chloroform (B151607) or ethanol) at a known concentration. The solution would be placed in a polarimeter, and its optical rotation would be measured. By comparing the observed rotation to known values for other sugar derivatives and applying Hudson's rules of isorotation, the anomeric configuration (α or β) could be assigned.

b) Melting Point Determination:

A sharp and reproducible melting point was a key indicator of the purity of a crystalline compound.

-

Protocol: The melting point of the crystallized this compound derivative would be determined using a melting point apparatus. A narrow melting range would indicate a high degree of purity. Mixed melting point analysis, where the isolated compound was mixed with a known sample, was also used to confirm its identity.

Quantitative Data from Historical Studies

While accessing the original raw data from the early 20th century is challenging, the scientific literature of the period records key quantitative findings that were instrumental in the characterization of this compound. The following table summarizes the types of data that would have been collected.

| Derivative | Anomeric Configuration | Melting Point (°C) | Specific Rotation [α]D (Solvent) |

| This compound Tetraacetate | α-D | (Value) | (Value) (Chloroform) |

| β-D | (Value) | (Value) (Chloroform) | |

| Methyl Xylofuranoside | α-D | (Value) | (Value) (Water) |

| β-D | (Value) | (Value) (Water) |

Note: Specific numerical values from the earliest publications would require direct access to and analysis of that primary literature.

Logical Workflow and Signaling Pathways

The logical workflow for the discovery and isolation of this compound can be visualized as a series of interconnected steps, each building upon the previous one.

While this compound itself is not part of a signaling pathway in the same way as, for example, a hormone, its incorporation into larger biomolecules is critical for their function. The following diagram illustrates the general concept of how a xylofuranoside might be a precursor in the biosynthesis of a hypothetical glycoconjugate relevant to drug development.

Conclusion

The discovery and isolation of this compound were not the result of a single eureka moment but rather the culmination of meticulous and systematic research by pioneers in carbohydrate chemistry. The development of techniques to prepare and separate crystalline derivatives, coupled with the analytical power of polarimetry, allowed early 20th-century scientists to unravel the complex isomeric nature of xylose. For modern researchers in drug development, understanding this historical context provides a valuable perspective on the foundational principles of carbohydrate chemistry and the enduring importance of this compound in the design of novel therapeutics. The experimental ingenuity of these early chemists laid the groundwork for the sophisticated methods used today to synthesize and study these vital biomolecules.

References

An In-depth Technical Guide to the Biosynthesis of Xylofuranose Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylofuranose, a five-carbon sugar with a furanose ring structure, is a critical component of various biologically significant molecules, particularly in the cell walls of plants, fungi, and bacteria. Its incorporation into glycans and other biopolymers is essential for structural integrity, cell signaling, and host-pathogen interactions. Understanding the biosynthetic pathways that lead to the formation of this compound is paramount for researchers in glycobiology, plant science, and infectious disease, as well as for professionals in drug development targeting these pathways.

This technical guide provides a comprehensive overview of the core biosynthetic pathways that generate the primary precursor for this compound-containing biomolecules: Uridine Diphosphate-Xylose (UDP-Xylose) . While the direct enzymatic synthesis of free D-xylofuranose is not a well-established major metabolic pathway, the formation of UDP-xylose provides the activated donor substrate for xylosyltransferases, which incorporate xylose (as xylopyranose) into a wide array of polysaccharides and glycoproteins. The subsequent conformation of the xylose residue, including the potential for a furanose ring structure, is determined by the specific enzymatic machinery and the molecular context of the acceptor molecule.

This guide will delve into the key enzymes, substrates, and mechanisms of the UDP-xylose biosynthesis pathway, present quantitative data in a structured format, provide detailed experimental protocols for key assays, and visualize the described pathways and workflows using Graphviz diagrams.

Core Biosynthetic Pathway: The Formation of UDP-Xylose

The de novo biosynthesis of UDP-xylose is a two-step enzymatic process that begins with UDP-glucose. This pathway is highly conserved across plants, animals, and some bacteria.

Step 1: Oxidation of UDP-Glucose to UDP-Glucuronic Acid

The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH) . The reaction involves a four-electron oxidation of the C6 primary alcohol of the glucose moiety to a carboxylate. The proposed mechanism for human UGDH involves the formation of a thiohemiacetal intermediate with a cysteine residue in the active site, which is then further oxidized to a thioester before hydrolysis releases UDP-GlcA.[1][2]

Step 2: Decarboxylation of UDP-Glucuronic Acid to UDP-Xylose

The second and final step is the decarboxylation of UDP-GlcA to UDP-xylose. This reaction is catalyzed by UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase.[3][4] This intricate reaction involves an oxidation-reduction cycle catalyzed by a tightly bound NAD+ cofactor within the enzyme's active site. The mechanism proceeds through a UDP-4-keto-glucuronic acid and a UDP-4-keto-pentose intermediate.[3][4]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the UDP-xylose biosynthesis pathway and related xylose metabolism.

Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH)

| Organism/Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Reference |

| Human UGDH | UDP-Glucose | 20 - 100 | 0.5 - 1.5 | 5,000 - 75,000 | 8.7 - 9.0 | [1] |

| Streptococcus pyogenes UGDH | UDP-Glucose | 31 | 11.6 | 3.7 x 105 | 8.75 | [5] |

| Bovine Liver UGDH | UDP-Glucose | 13 | - | - | 8.7 | [6] |

Table 2: Kinetic Parameters of UDP-Xylose Synthase (UXS)

| Organism/Enzyme Source | Substrate | Apparent Km (mM) | Optimal pH | Reference |

| Arabidopsis thaliana AtUxs3 | UDP-GlcA | 0.51 | 7.0 | [7] |

| Arabidopsis thaliana AtUxs1 (partially purified) | UDP-GlcA | 0.19 | - | [7] |

| Pea (Pisum sativum) seedlings | UDP-GlcA | - | 5.0 - 6.0 | [8] |

Table 3: Kinetic Parameters of Xylose Isomerase (XI)

| Organism/Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Reference |

| Streptomyces rubiginosus | D-Xylose | 5.0 (in D2O) | - | 7.0 - 8.0 | [9] |

| Arthrobacter sp. N.R.R.L. B3728 | D-Xylose | 1.75 - 4.17 | 0.142 | 6.5 | [1] |

| Piromyces sp. E2 | D-Xylose | 28 | 68 | 7.0 | [10] |

Signaling Pathways and Logical Relationships

Biosynthesis of UDP-Xylose

The primary pathway for the formation of the xylose donor, UDP-xylose, is a two-step enzymatic conversion from UDP-glucose.

Caption: De novo biosynthesis of UDP-Xylose from UDP-Glucose.

Xylose Metabolism via the Isomerase Pathway

In many bacteria and some fungi, D-xylose is metabolized through the xylose isomerase pathway, which does not directly produce this compound but is a key pathway in xylose utilization.[11][12]

Caption: The bacterial xylose isomerase pathway for D-xylose catabolism.

Experimental Protocols

Expression and Purification of Recombinant UDP-Xylose Synthase (UXS)

This protocol is adapted from studies on human and bacterial UXS.[3][13]

a. Gene Cloning and Expression Vector Construction:

-

The coding sequence for the target UXS is PCR-amplified from cDNA or genomic DNA.

-

The PCR product is cloned into an E. coli expression vector, such as pET-28b, which allows for the production of a recombinant protein with a C-terminal six-histidine tag.

-

The construct is verified by DNA sequencing.

b. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.

c. Protein Purification:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication or using a French press.

-

The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

The supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 20-40 mM imidazole).

-

The recombinant UXS is eluted with elution buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 250 mM imidazole).

-

Eluted fractions are analyzed by SDS-PAGE for purity.

-

Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM sodium phosphate, pH 7.6, 150 mM NaCl, 10% glycerol). The purified enzyme is stored at -80°C.

Enzymatic Assay for UDP-Xylose Synthase (UXS)

This assay measures the conversion of UDP-GlcA to UDP-Xylose.[7][13]

a. Reaction Mixture:

-

50 mM Sodium Phosphate buffer, pH 7.6

-

1 mM NAD+

-

1 mM UDP-GlcA

-

Purified recombinant UXS (e.g., 0.3 µg)

-

Final volume: 50 µL

b. Procedure:

-

The reaction components (buffer, NAD+, and enzyme) are pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of UDP-GlcA.

-

The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

The reaction is terminated by heating at 100°C for 45 seconds.

-

The reaction mixture is clarified by adding 50 µL of chloroform (B151607) and vortexing for 30 seconds, followed by centrifugation.

-

The aqueous phase is analyzed for the formation of UDP-Xylose.

c. Product Analysis by HPLC:

-

The reaction products are separated by anion-exchange HPLC (e.g., using a SAX column).

-

A gradient of a suitable buffer system (e.g., ammonium (B1175870) phosphate) is used for elution.

-

The retention time of the product is compared to that of a UDP-Xylose standard.

-

Quantification is achieved by integrating the peak area of the product.

Enzymatic Assay for UDP-Glucose Dehydrogenase (UGDH)

This assay measures the production of NADH, which is stoichiometric with the formation of UDP-GlcA.[1][14][15]

a. Reaction Mixture:

-

50-100 mM Sodium Phosphate buffer, pH 7.4 - 8.6

-

2.5 mM UDP-Glucose

-

0.5 - 5 mM NAD+

-

Purified UGDH or cell extract containing UGDH

-

Final volume: 200 µL - 1 mL

b. Procedure:

-

The reaction is typically performed in a 96-well plate or a spectrophotometer cuvette.

-

All components except the enzyme are mixed in the reaction vessel.

-

The reaction is initiated by the addition of the enzyme.

-

The increase in absorbance at 340 nm, corresponding to the formation of NADH (ε = 6220 M-1cm-1), is monitored over time at a constant temperature (e.g., 25-37°C).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated based on the rate of NADH production.

Experimental and Logical Workflows

Workflow for UXS Activity Measurement

The following diagram illustrates the workflow for expressing, purifying, and assaying the activity of UDP-Xylose Synthase.

Caption: Experimental workflow for the characterization of UDP-Xylose Synthase.

Conclusion

The biosynthesis of UDP-xylose is a fundamental pathway that provides the essential precursor for the incorporation of xylose into a vast array of important biopolymers. The enzymes UDP-glucose dehydrogenase and UDP-xylose synthase are the key players in this well-conserved pathway. While the direct enzymatic synthesis of free this compound is not a prominent metabolic route, the understanding of UDP-xylose formation is critical for manipulating the synthesis of xylose-containing molecules for various biotechnological and therapeutic applications. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating world of this compound biosynthesis and its role in biology.

References

- 1. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]

- 13. Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of D-Xylofuranose and L-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of D-Xylofuranose and L-Xylofuranose. The furanose forms of the pentose (B10789219) sugar xylose are crucial intermediates in various biological processes and serve as important chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the distinct properties and interrelationships of their isomers is paramount for applications in drug design and development.

Introduction to the Stereochemistry of Xylofuranose

Xylose, a five-carbon aldose sugar, can exist in both open-chain and cyclic forms. The cyclic forms are hemiacetals, and the five-membered ring structure is known as a furanose. The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups. The designation D- or L- refers to the configuration of the chiral center furthest from the anomeric carbon (C4 in the case of this compound). D-Xylofuranose and L-Xylofuranose are enantiomers, meaning they are non-superimposable mirror images of each other.[1]

Furthermore, the formation of the cyclic hemiacetal creates a new chiral center at the anomeric carbon (C1). This gives rise to two additional stereoisomers for each enantiomer, known as anomers. The anomers are designated as alpha (α) or beta (β) based on the stereochemical relationship between the anomeric hydroxyl group and the hydroxymethyl group at C4.

The interconversion between the α and β anomers in solution is a process known as mutarotation, which proceeds through the open-chain aldehyde form.

Isomeric Forms of D-Xylofuranose and L-Xylofuranose

The four primary isomeric forms of this compound are:

-

α-D-Xylofuranose

-

β-D-Xylofuranose

-

α-L-Xylofuranose

-

β-L-Xylofuranose

These isomers exhibit distinct physical and chemical properties, including optical rotation and melting point, which are critical for their identification and separation.

Enantiomeric Relationship: D- vs. L-Xylofuranose

D-Xylofuranose and L-Xylofuranose are enantiomers. As such, they have identical physical properties in a non-chiral environment, with the exception of the direction in which they rotate plane-polarized light. Their specific rotations are equal in magnitude but opposite in sign.

Anomeric Relationship: α- vs. β-Xylofuranose

For each enantiomer (D and L), the α and β anomers are diastereomers. They differ in the configuration at the anomeric carbon (C1). This difference in stereochemistry leads to variations in their physical properties, such as melting point and specific rotation, and can also influence their reactivity and biological activity.

The relationship between these isomers can be visualized as follows:

Quantitative Data of this compound Isomers

The distinct stereochemistry of each isomer results in unique physical properties. The following table summarizes key quantitative data for the isomeric forms of D- and L-Xylofuranose.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Specific Rotation ([α]D) | Melting Point (°C) |

| α-D-Xylofuranose | C₅H₁₀O₅ | 150.13 | Data not available | Data not available |

| β-D-Xylofuranose | C₅H₁₀O₅ | 150.13 | Data not available | Data not available |

| α-L-Xylofuranose | C₅H₁₀O₅ | 150.13 | Data not available | Data not available |

| β-L-Xylofuranose | C₅H₁₀O₅ | 150.13 | +105° (c=3, water) | 158-161[2] |

Experimental Protocols

The synthesis, separation, and characterization of individual this compound isomers require specific experimental procedures.

Synthesis of D- and L-Xylofuranose

D-Xylofuranose and L-Xylofuranose are typically prepared from their corresponding pyranose forms, D-xylose and L-xylose, respectively. The equilibrium between the pyranose and furanose forms in solution can be shifted towards the furanose form under specific conditions, often involving the use of protecting groups.

A general workflow for the synthesis of this compound derivatives is as follows:

References

An In-depth Technical Guide on the Role of Xylofuranose in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the metabolism and metabolic signaling of D-xylose, the second most abundant monosaccharide in nature. However, specific research into a distinct role for its furanose isomer, xylofuranose, as an independent signaling molecule or a primary substrate in mainstream metabolic pathways is limited. In solution, D-xylose exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being predominant. This guide will provide a comprehensive overview of D-xylose metabolism and signaling, and will detail the known structural roles of this compound, reflecting the current state of scientific understanding.

Cellular Metabolism of D-Xylose

The catabolism of D-xylose is well-characterized in microorganisms, particularly bacteria and yeasts, which have evolved several pathways to channel xylose into the central pentose (B10789219) phosphate (B84403) pathway (PPP). Mammalian cells do not possess a dedicated pathway for xylose metabolism. The primary entry point for xylose metabolism is its conversion to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the PPP. Three main pathways facilitate this initial conversion.

Key Metabolic Pathways

-

Oxido-Reductase Pathway: Predominantly found in eukaryotic microorganisms like yeasts and fungi, this two-step pathway involves the reduction of D-xylose to xylitol (B92547), followed by the oxidation of xylitol to D-xylulose.

-

Step 1: D-Xylose is reduced to xylitol by xylose reductase (XR) , a reaction that consumes either NADPH or NADH.

-

Step 2: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH) , using NAD⁺ as a cofactor.

-

-

Isomerase Pathway: This pathway is common in prokaryotes. It involves the direct isomerization of D-xylose to D-xylulose in a single step, catalyzed by the enzyme xylose isomerase (XI) . This pathway avoids the production of the intermediate xylitol.[1]

-

Oxidative Pathways (Weimberg and Dahms): These are less common pathways found in some prokaryotes. They involve the oxidation of D-xylose to D-xylonic acid and subsequent reactions that eventually lead to intermediates of central metabolism.

-

Weimberg Pathway: D-xylose is oxidized to D-xylonolactone and then hydrolyzed to D-xylonic acid. A dehydratase and further enzymatic steps convert it to α-ketoglutarate, an intermediate of the citric acid cycle.[2]

-

Dahms Pathway: This pathway also proceeds through D-xylonic acid but is subsequently cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde.[3]

-

The subsequent phosphorylation of D-xylulose to D-xylulose-5-phosphate is catalyzed by xylulokinase (XK) , allowing it to enter the pentose phosphate pathway.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes in D-xylose metabolism vary depending on the source organism and reaction conditions. The following table summarizes representative kinetic data.

| Enzyme | Organism | Substrate | Km | Vmax or kcat | Cofactor | Reference |

| Xylose Isomerase | Streptomyces rubiginosus | D-Xylose | 5.0 mM | kcat = 3.3 s⁻¹ | Mg²⁺ | [4] |

| Xylose Isomerase | Thermus aquaticus | D-Glucose | 51.3 mM | kcat = 2979.1 min⁻¹ | Mg²⁺, Co²⁺ | [5] |

| Xylose Reductase | Spathaspora arborariae | D-Xylose | 26.6 ± 2.6 mM | Vmax = 1.6 U/mg | NADPH | [6] |

| Xylose Reductase | Spathaspora arborariae | D-Xylose | 42.6 ± 4.1 mM | Vmax = 0.6 U/mg | NADH | [6] |

| Xylose Reductase | Chaetomium thermophilum | D-Xylose | 26.8 ± 1.1 mM | kcat = 21.0 ± 0.3 s⁻¹ | NADPH | [7] |

| Xylitol Dehydrogenase | Aspergillus flavus | Xylitol | 16.2 mM | kcat = 46.7 s⁻¹ | NAD⁺ | [8] |

| Xylitol Dehydrogenase | Trichoderma reesei | Xylitol | 5.23 ± 0.68 mM | - | NAD⁺ | [8] |

Role in Cellular Signaling

While there is no direct evidence of free this compound acting as a classical signaling molecule (e.g., a second messenger or a ligand for a signaling receptor), D-xylose as a carbon source can trigger metabolic signaling cascades, particularly in yeast. These pathways allow the cell to sense the availability of different sugars and regulate gene expression accordingly.

In Saccharomyces cerevisiae, xylose is perceived as a low-glucose signal, influencing several major sugar signaling pathways:

-

Snf3p/Rgt2p Pathway: This pathway senses extracellular glucose levels. High xylose concentrations can generate a signal similar to low glucose, leading to the induction of some hexose (B10828440) transporter (HXT) genes.

-

cAMP/PKA Pathway: This pathway is central to growth regulation and stress response. Xylose metabolism results in weak activation of this pathway compared to glucose.

-

SNF1/Mig1p Pathway: This is a key pathway for derepression of glucose-repressed genes. When glucose is scarce and alternative sugars like xylose are present, the SNF1 kinase is activated, which in turn inactivates the Mig1p transcriptional repressor, allowing for the expression of genes needed for alternative carbon source utilization.

Structural Role of this compound

The most clearly defined role of this compound is as a structural component of complex glycoconjugates, particularly in microorganisms.

-

Mycobacterial Lipoarabinomannan (LAM): this compound is a known residue in the complex cell wall polysaccharide LAM of Mycobacterium tuberculosis. The specific stereochemistry and linkage of these furanoside residues are crucial for the molecule's immunomodulatory activity. The less common furanose form is essential for the viability of several pathogenic species, making the biochemical pathways that assemble these glycans attractive targets for drug development.[9]

-

Synthetic Glycosides: Chemical synthesis of xylofuranoside derivatives has been explored for therapeutic purposes. For example, derivatives of β-D-xylofuranose have been attached to compounds like ellipticine (B1684216) to improve solubility and have shown potential for further biological investigation.[10]

Experimental Protocols

Protocol: Enzymatic Assay of Xylose Reductase Activity

This protocol is based on the spectrophotometric measurement of NAD(P)H oxidation.

Principle: Xylose reductase catalyzes the reaction: D-Xylose + NAD(P)H + H⁺ ⇌ Xylitol + NAD(P)⁺ The rate of the reaction is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).[3]

Materials:

-

Spectrophotometer with temperature control (340 nm)

-

Cuvettes (1 cm path length)

-

Reaction Buffer: 100 mM Phosphate buffer, pH 6.5

-

Substrate solution: 500 mM D-xylose in Reaction Buffer

-

Cofactor solution: 5 mM NADPH (or NADH) in Reaction Buffer

-

Enzyme extract (e.g., cell-free extract)

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).

-

Prepare the reaction mixture in a cuvette as follows:

-

750 µL Reaction Buffer

-

100 µL Cofactor solution (final concentration 0.5 mM)

-

100 µL Enzyme extract

-

-

Mix by inversion and incubate for 2-3 minutes to record the background rate of NAD(P)H oxidation.

-

Initiate the reaction by adding 50 µL of the Substrate solution (final concentration 25 mM).

-

Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Ensure the rate is linear.

-

Calculate the enzyme activity:

-

Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

-

Protocol: Monosaccharide Composition Analysis of a Glycoprotein (B1211001)

This protocol provides a general workflow for identifying constituent monosaccharides, such as xylose (in either furanose or pyranose form within the polymer), from a purified glycoprotein. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a common method.[2][11]

Principle: The glycoprotein is first hydrolyzed to release its constituent monosaccharides. The resulting mixture of monosaccharides is then separated by HPAEC and detected directly by PAD without the need for derivatization.

Materials:

-

Purified glycoprotein sample

-

Trifluoroacetic acid (TFA) for hydrolysis

-

HPAEC system with a PAD detector (e.g., Dionex system)

-

Carbohydrate separation column (e.g., CarboPac™ series)

-

Monosaccharide standards (including D-xylose)

-

High-purity water, Sodium hydroxide (B78521) (NaOH), and Sodium acetate (B1210297) (NaOAc) for eluents

Procedure:

-

Acid Hydrolysis:

-

Place a known amount of lyophilized glycoprotein (e.g., 100 µg) into a hydrolysis tube.

-

Add 200 µL of 2 M TFA.

-

Seal the tube under nitrogen and heat at 121°C for 2 hours to release neutral sugars.

-

Cool the sample, then evaporate the TFA to dryness under a stream of nitrogen.

-

Re-dissolve the hydrolyzed monosaccharides in a known volume of high-purity water (e.g., 200 µL).

-

-

HPAEC-PAD Analysis:

-

Set up the HPAEC system with an appropriate gradient of NaOH and NaOAc eluents optimized for neutral sugar separation.

-

Create a calibration curve by injecting known concentrations of monosaccharide standards (e.g., fucose, rhamnose, arabinose, galactose, glucose, mannose, and xylose).

-

Inject the re-dissolved hydrolysate onto the column.

-

Monitor the chromatogram. Identify peaks by comparing their retention times to those of the standards.

-

Quantify the amount of each monosaccharide by integrating the peak area and comparing it to the calibration curve.

-

Conclusion and Future Directions

The metabolic pathways for D-xylose are well-established in microorganisms and represent a significant area of research for biofuel production and industrial biotechnology. The role of D-xylose in triggering metabolic signaling cascades in yeast is also understood, where it acts as an indicator of carbon source availability. However, the specific biological significance of the this compound isomer as a distinct, free entity in cellular metabolism and signaling remains largely unexplored. Its confirmed role as a critical structural component in pathogenic bacteria highlights its importance in specific biological contexts.

Future research could focus on:

-

Investigating whether specific enzymes exist that preferentially recognize or metabolize the this compound form of xylose.

-

Exploring the potential for synthetic this compound derivatives as probes or inhibitors for studying carbohydrate-binding proteins and enzymes.

-

Elucidating the precise immunomodulatory mechanisms of this compound-containing glycans like LAM.

References

- 1. researchgate.net [researchgate.net]

- 2. Monosaccharide Composition Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum [pubmed.ncbi.nlm.nih.gov]

- 10. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 11. Monosaccharide Analysis Service - Creative Biolabs [creative-biolabs.com]

Xylofuranose in Complex Carbohydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylofuranose, the five-membered ring form of the pentose (B10789219) sugar xylose, is a crucial component of various complex carbohydrates, playing significant roles in the structural integrity of plant cell walls and in the intricate signaling pathways of both plants and animals. While the pyranose form of xylose is more common as a free monosaccharide, the furanose form is found within the structure of important glycans. This technical guide provides a comprehensive overview of this compound as a constituent of complex carbohydrates, focusing on its occurrence, biosynthesis, biological functions, and the analytical techniques used for its study. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the glycobiology of this compound-containing structures.

Occurrence and Structure of this compound-Containing Carbohydrates

This compound is primarily found as a key residue in two major classes of complex carbohydrates: xylans in plants and proteoglycans in animals.

Xylans: These are the most abundant hemicelluloses in the secondary cell walls of dicots and all cell walls of grasses, constituting up to 30-35% of the total dry weight in hardwoods.[1][2] The backbone of xylan (B1165943) is composed of β-1,4-linked D-xylopyranose residues.[1] However, this backbone is often decorated with various side chains, including arabinofuranose and glucuronic acid, which can be attached to the xylose units.[1] While the backbone is in the pyranose form, the terminal arabinose decorations are in the furanose form.

Proteoglycans: In animals, xylose serves as the initiating sugar for the biosynthesis of most glycosaminoglycan (GAG) chains on proteoglycans.[3][4] The linkage to the core protein occurs via an O-glycosidic bond between a xylose residue and the hydroxyl group of a serine residue.[3] This initial xylose is in the pyranose form.

Quantitative Data

The abundance of xylan, and therefore xylose, varies significantly among different plant sources. The kinetic parameters of enzymes involved in the metabolism of xylose-containing glycans and the binding affinities of proteins that recognize these structures are critical for understanding their biological roles.

| Plant Source | Xylan Content (% of dry weight) | Reference |

| Hardwoods | 10-35 | [1] |

| Birch | ~30 | [4] |

| Populus trichocarpa | 25 | [2] |

| Softwoods | 10-15 | [1] |

| Spruce | ~9 | [4] |

| Pine | ~9 | [4] |

| Agricultural Residues | ||

| Wheat Straw | High | [5] |

| Sugarcane Bagasse | High | [5] |

Table 1: Xylan content in various plant materials.

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Reference |

| Human Xylosyltransferase I (recombinant) | Recombinant bikunin | 0.046 | 1.39 pmol·h⁻¹ | [6] |

| Endo-β-1,4-xylanase (Streptomyces sp. T7) | Birchwood xylan | 2.78 mg/mL | 596.54 U/mg | [7] |

| Endo-β-1,4-xylanase (Trichoderma viride) | Larch wood xylan | 1.33 mg/mL | Not specified | [8] |

| Xyloglucan Xylosyltransferase 1 (XXT1) | UDP-Xylose | 3.6 ± 0.7 | 77.2 ± 0.1 min⁻¹ | [9] |

Table 2: Kinetic parameters of enzymes involved in xylose metabolism.

| Protein | Ligand | Dissociation Constant (Kd) | Reference |

| Carbohydrate-Binding Module 2b (Cellulomonas fimi) | Xylan | Low (specific value not provided) | [10] |

| Carbohydrate-Binding Module 15 (OC15) | Xylan | Similar to native CBM15 | [11] |

| Mannan-binding lectin (trimeric) | Mannose-BSA | 2.2 nM | [12] |

| Mannan-binding lectin (tetrameric) | Mannose-BSA | 0.55 nM | [12] |

Table 3: Binding affinities of proteins to xylose-containing glycans and related carbohydrates.

Experimental Protocols

Extraction of Xylan from Lignocellulosic Biomass

This protocol describes a common method for the alkaline extraction of xylan from plant material.

Materials:

-

Dried and milled lignocellulosic biomass (e.g., sugarcane bagasse, hardwood sawdust)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)

-

Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl) for pH adjustment

-

Centrifuge and tubes

-

Oven

Procedure:

-

Suspend the milled biomass in the NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Incubate the suspension with stirring at a specified temperature and duration (e.g., room temperature for 24 hours, or autoclaving at 121°C for 15 minutes for enhanced extraction).

-

Separate the liquid phase (containing dissolved xylan) from the solid residue by centrifugation.

-

Adjust the pH of the supernatant to approximately 5.0 using HCl.

-

Precipitate the xylan by adding 1.5 volumes of 95% ethanol and allowing it to stand at 4°C overnight.

-

Collect the precipitated xylan by centrifugation.

-

Wash the xylan pellet with 70% ethanol to remove residual salts.

-

Dry the purified xylan in an oven at 60°C until a constant weight is achieved.

Enzymatic Hydrolysis of Xylan

This protocol outlines the enzymatic breakdown of xylan into xylo-oligosaccharides and xylose.

Materials:

-

Purified xylan

-

Citrate (B86180) buffer (50 mM, pH 5.0)

-

Commercial xylanase enzyme solution

-

Shaking incubator

Procedure:

-

Prepare a solution of xylan in citrate buffer to a final concentration of 10% (w/v).

-

Pre-incubate the xylan solution at the optimal temperature for the xylanase (e.g., 50°C).

-

Add the xylanase enzyme to the substrate solution at a specified enzyme loading (e.g., 500 IU/g of dry substrate).

-

Incubate the reaction mixture in a shaking incubator at the optimal temperature for a defined period (e.g., 48 hours).

-

Withdraw aliquots at different time points to monitor the progress of hydrolysis.

-

Terminate the enzymatic reaction by boiling the samples for 10 minutes.

-

Analyze the resulting hydrolysate for xylose and xylo-oligosaccharides content.

Analysis of Xylo-oligosaccharides by HPAEC-PAD

This protocol describes the separation and quantification of xylo-oligosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

Instrumentation:

-

Dionex ICS-3000 system (or equivalent)

-

CarboPac PA200 analytical column (or equivalent)

-

Pulsed Amperometric Detector (PAD) with a gold working electrode

Reagents:

-

Sodium hydroxide (NaOH) solutions for the mobile phase

-

Sodium acetate (B1210297) (NaOAc) solutions for the gradient elution

-

Xylo-oligosaccharide standards (xylobiose, xylotriose, etc.)

Procedure:

-

Prepare the mobile phase eluents (e.g., NaOH and NaOAc solutions of varying concentrations).

-

Equilibrate the HPAEC-PAD system with the initial mobile phase conditions.

-

Inject the filtered and diluted samples (from xylan hydrolysis or other sources) and standards.

-

Perform the separation using a gradient elution program of NaOAc in NaOH. A typical program might involve a linear gradient of NaOAc to separate oligosaccharides based on their size.

-

Detect the eluted carbohydrates using the PAD with a standard quadruple waveform.

-

Identify and quantify the xylo-oligosaccharides in the samples by comparing their retention times and peak areas to those of the standards.

Assay for Xylosyltransferase Activity

This protocol is for measuring the activity of xylosyltransferase, the enzyme that initiates GAG chain synthesis.

Materials:

-

Enzyme source (e.g., purified recombinant xylosyltransferase I)

-

Acceptor peptide (e.g., recombinant bikunin)

-

UDP-[14C]xylose (radiolabeled donor substrate)

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, containing MnCl2 and MgCl2)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of the acceptor peptide, and the enzyme solution.

-

Initiate the reaction by adding UDP-[14C]xylose.

-

Incubate the reaction at 37°C for a specific time (e.g., 1 hour).

-

Stop the reaction by adding a solution that will allow for the separation of the radiolabeled product from the unreacted donor substrate (e.g., by binding the product to an ion-exchange resin).

-

Separate the [14C]xylose-labeled peptide from the unreacted UDP-[14C]xylose using a suitable method (e.g., gel filtration or ion-exchange chromatography).

-

Quantify the amount of incorporated [14C]xylose by liquid scintillation counting.

-

Calculate the enzyme activity, typically expressed as pmol of xylose transferred per unit time per mg of enzyme.

Signaling Pathways and Experimental Workflows

Signaling Pathways

1. Initiation of Proteoglycan Biosynthesis

The synthesis of most glycosaminoglycan chains is initiated by the transfer of a xylose residue from UDP-xylose to a specific serine residue on a core protein in the endoplasmic reticulum.[13][14] This is followed by the sequential addition of two galactose residues and a glucuronic acid residue in the Golgi apparatus to form a tetrasaccharide linker.[13][14]

Caption: Initiation of proteoglycan biosynthesis, from xylosylation in the ER to tetrasaccharide linker formation in the Golgi.

2. Xylo-oligosaccharide (XOS) Induced Plant Immune Signaling

Xylo-oligosaccharides, released from plant cell walls during pathogen attack, can act as Damage-Associated Molecular Patterns (DAMPs) that trigger plant innate immunity. This involves the activation of a MAP kinase cascade and downstream signaling pathways.

Caption: XOS-triggered plant immune signaling cascade leading to defense responses.

Experimental Workflows

1. Workflow for Quantitative Analysis of Xylan from Biomass

This workflow outlines the key steps for the quantification of xylan from a plant biomass sample.

Caption: Experimental workflow for the quantitative analysis of xylan from plant biomass.

2. Workflow for the Analysis of Proteoglycans

This workflow provides a general overview of the steps involved in the characterization of proteoglycans.

Caption: General experimental workflow for the analysis and characterization of proteoglycans.

Conclusion

This compound, as a component of complex carbohydrates like xylans and the linkage region of proteoglycans, is integral to fundamental biological processes across different kingdoms of life. A thorough understanding of its structure, biosynthesis, and function is crucial for advancements in various fields, from biofuel production to the development of novel therapeutics targeting glycan-mediated pathways. The experimental protocols and analytical workflows provided in this guide offer a robust framework for researchers to investigate the intricate world of this compound-containing glycans. The continued exploration of this area of glycobiology holds the promise of uncovering new insights into cellular communication, disease pathogenesis, and the development of innovative biotechnological applications.

References

- 1. Xylan - Wikipedia [en.wikipedia.org]

- 2. Balanced Xylan Acetylation is the Key Regulator of Plant Growth and Development, and Cell Wall Structure and for Industrial Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteoglycan - Wikipedia [en.wikipedia.org]

- 4. Xylose - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of a Novel Endo-β-1,4-Xylanase from Streptomyces sp. T7 and Its Application in Xylo-Oligosaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endo-1-4-beta-Xylanase M1 Trichoderma viride Enzyme | Megazyme [megazyme.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbohydrate-binding modules: fine-tuning polysaccharide recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The two major oligomeric forms of human mannan-binding lectin: chemical characterization, carbohydrate-binding properties, and interaction with MBL-associated serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of alpha-D-Xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of alpha-D-Xylofuranose, a pentose (B10789219) sugar of significant interest in glycobiology and drug discovery. Understanding its structural features through various spectroscopic techniques is crucial for its application in the synthesis of novel therapeutics and biomaterials. This document outlines the key spectroscopic data and the detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the molecule. For alpha-D-Xylofuranose, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for alpha-D-Xylofuranose in Deuterium Oxide (D₂O).

Table 1: ¹H NMR Chemical Shift Data for alpha-D-Xylofuranose in D₂O

| Proton | Chemical Shift (δ) ppm |

| H-1 | ~5.2 |

| H-2 | ~4.1 |

| H-3 | ~4.0 |

| H-4 | ~4.2 |

| H-5a | ~3.7 |

| H-5b | ~3.6 |

Note: These are approximate values and can vary slightly based on experimental conditions such as temperature and pH.

Table 2: ¹³C NMR Chemical Shift Data for alpha-D-Xylofuranose in D₂O

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~102 |

| C-2 | ~77 |

| C-3 | ~75 |

| C-4 | ~82 |

| C-5 | ~62 |

Note: These are approximate values and can vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-resolution NMR spectra of alpha-D-Xylofuranose is provided below.

1.2.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of high-purity alpha-D-Xylofuranose in 0.5-0.7 mL of Deuterium Oxide (D₂O, 99.9% D).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

-

pH Adjustment (Optional): The pH of the sample can be adjusted using dilute DCl or NaOD in D₂O if specific pH conditions are required for the study.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

1.2.2. Instrument Parameters (¹H NMR)

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a cryoprobe is recommended for better signal dispersion and sensitivity.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

1.2.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~150-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

1.2.4. Data Processing

-

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of alpha-D-Xylofuranose and to obtain structural information through fragmentation analysis.

Quantitative MS Data

Table 3: Mass Spectrometry Data for alpha-D-Xylofuranose

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI (+) | [M+Na]⁺ | 173.0477 | ~173.1 |

| ESI (-) | [M-H]⁻ | 149.0450 | ~149.0 |

Note: The observed m/z values can vary depending on the instrument and experimental conditions. The data presented here is for the unprotected form. Derivatives will show different m/z values.

Experimental Protocol for Mass Spectrometry

2.2.1. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of alpha-D-Xylofuranose (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile. The addition of a small amount of sodium acetate (B1210297) can enhance the formation of sodium adducts in positive ion mode.

2.2.2. Instrument Parameters (Electrospray Ionization - ESI)

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Both positive and negative ion modes should be used for comprehensive analysis.

-

Source Parameters:

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 5-8 L/min.

-

Drying Gas Temperature: 180-220 °C.

-

-

Analyzer Parameters:

-

Mass Range: m/z 50-500.

-

Acquisition Rate: 1-2 spectra/second.

-

2.2.3. Data Analysis

-

Mass Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Data Extraction: Extract the mass spectra and identify the molecular ions corresponding to the expected adducts of alpha-D-Xylofuranose.

-

Fragmentation Analysis (MS/MS): If further structural information is required, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For alpha-D-Xylofuranose, the IR spectrum is characterized by the presence of hydroxyl and C-O stretching vibrations.

Quantitative IR Data

Table 4: Key Infrared Absorption Bands for alpha-D-Xylofuranose

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretching (hydroxyl groups) |